molecular formula C21H19N3O4 B2561138 N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide CAS No. 1251615-73-2

N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2561138
CAS No.: 1251615-73-2
M. Wt: 377.4
InChI Key: FGEFAPXWGCESMR-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide is a heterocyclic acetamide derivative featuring a benzodioxolyl group linked via an oxyacetamide bridge to a substituted pyrimidine ring. Key structural elements include:

  • Benzodioxolyl moiety: A fused bicyclic system known for enhancing metabolic stability and modulating electronic properties .
  • Pyrimidine core: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3, substituted with methyl and 4-methylphenyl groups.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-13-3-5-15(6-4-13)21-22-14(2)9-20(24-21)26-11-19(25)23-16-7-8-17-18(10-16)28-12-27-17/h3-10H,11-12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEFAPXWGCESMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC(=N2)OCC(=O)NC3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and pyrimidine intermediates, followed by their coupling through an acetamide linkage. Common reagents used in these reactions include:

    Benzodioxole derivatives: Prepared via cyclization reactions.

    Pyrimidine derivatives: Synthesized through condensation reactions.

    Acylation agents: Such as acetic anhydride or acetyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

“N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide” can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Proliferation

In a study published in Cancer Research, a related compound demonstrated an IC50 value of 0.3 µM against acute biphenotypic leukemia cells (MV4-11) and 1.2 µM against acute monocytic leukemia cells (MOLM13). The mechanism involved the downregulation of phospho-ERK1/2 levels, indicating a targeted action on the MAPK signaling pathway .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent.

Case Study: Neuroprotection in Animal Models

A study highlighted that similar benzodioxole derivatives provided neuroprotection in rodent models subjected to oxidative stress, reducing markers associated with neuronal damage . This suggests potential applications in treating cognitive deficits.

Anti-inflammatory Properties

This compound has shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.

Case Study: Inhibition of Cytokine Production

Research indicated that compounds with similar structures inhibited TNF-alpha and IL-6 production in vitro, showcasing their potential for treating inflammatory diseases .

Table 2: Summary of Pharmacological Effects

ApplicationMechanismReference
AnticancerInhibition of MAPK pathway
NeuroprotectionReducing oxidative stress
Anti-inflammatoryModulating cytokine production

Mechanism of Action

The mechanism of action of “N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide” involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use, whether in biological systems or chemical processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in Pyrimidine-Acetamide Hybrids

The target compound shares structural similarities with several pyrimidine-acetamide derivatives, differing primarily in substituents and linkage chemistry. Key comparisons include:

Key Observations:
  • Linkage Chemistry : The target compound uses an oxyacetamide bridge, whereas analogues like 2-[(4-methyl-6-oxo-pyrimidin-2-yl)thio]-N-benzyl-acetamide employ a thioacetamide linker. Thioethers may enhance lipophilicity but reduce metabolic stability compared to ethers .
  • Pyrimidine Substitution: The 4-methylphenyl group in the target compound contrasts with the thienopyrimidine system in N-{3-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide.

Physicochemical Properties

Table 2: Physical and Spectroscopic Data
Compound Name Melting Point (°C) Molecular Weight (g/mol) Notable Spectral Data Reference
N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide N/A ~413 (estimated) Likely δ 6.8–7.5 (aromatic protons) N/A
2-[(4-methyl-6-oxo-pyrimidin-2-yl)thio]-N-benzyl-acetamide 196 317.38 δ 12.50 (NH), 7.60–7.27 (aromatic protons)
N-{3-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide 190–191 362.0 (LC-MS) δ 2.03 (CH₃), 7.28–7.5 (C₆H₅)
Key Observations:
  • Melting Points: Analogues with rigid substituents (e.g., thienopyrimidine in ) exhibit higher melting points (~190–196°C), suggesting stronger crystal packing forces compared to the target compound (data needed for direct comparison).

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C19H22N4O4
  • Molecular Weight : 370.4 g/mol
  • IUPAC Name : N-(1,3-benzodioxol-5-yl)-2-(6-methyl-2-pyrimidin-4-yloxy)acetamide
  • Canonical SMILES : CC1=CC(=NC(=N1)N2CCCCC2)OCC(=O)NC3=CC4=C(C=C3)OCO4

The biological activity of this compound can be attributed to its interaction with various molecular targets, including:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing intracellular signaling cascades and cellular responses .
  • Nucleic Acid Interaction : There is potential for interaction with DNA and RNA, which could impact gene expression and protein synthesis.

Antitumor Activity

Studies indicate that this compound exhibits significant antitumor properties. In vitro evaluations have shown:

  • Cell Lines Tested : Mia PaCa-2, PANC-1, RKO, and LoVo.
  • Results : The compound demonstrated potent cytotoxic effects against these cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.

Antimicrobial Activity

Preliminary studies have evaluated the antimicrobial properties of the compound against various pathogens.

MicroorganismActivity ObservedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusModerate15.62 µg/mL
Candida albicansModerate15.62 µg/mL
Escherichia coliWeakNot determined

These results indicate that the compound may have broad-spectrum antimicrobial activity, warranting further investigation into its efficacy and mechanisms.

Case Studies and Research Findings

Several studies have focused on the structure-activity relationships (SAR) of similar compounds to elucidate the biological activity of this compound:

  • Antitumor Studies : A series of analogs were synthesized based on the benzodioxole scaffold, leading to the identification of compounds with enhanced potency against various cancer cell lines. The modifications on the pyrimidine ring were crucial for improving activity .
  • Enzyme Interaction Studies : Investigations into the inhibition of topoisomerase II revealed that compounds with similar structures exhibited better activity than established chemotherapeutics like etoposide .
  • In Silico Studies : Computational modeling has been employed to predict the binding affinities of this compound to various biological targets, providing insights into its mechanism of action and guiding further synthetic modifications.

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